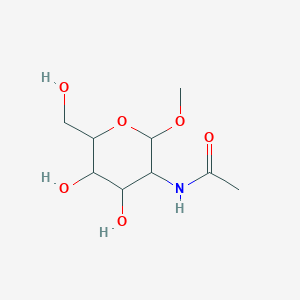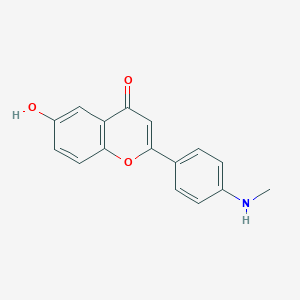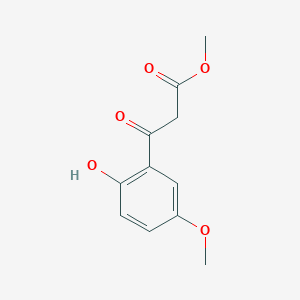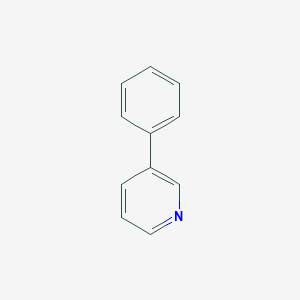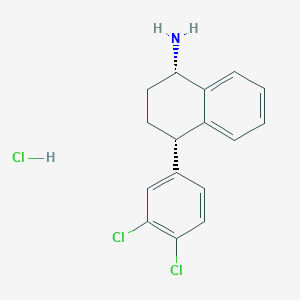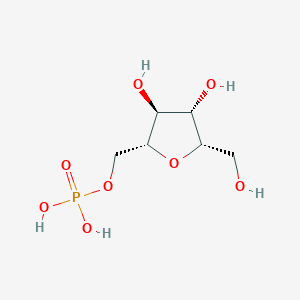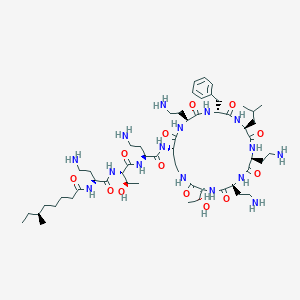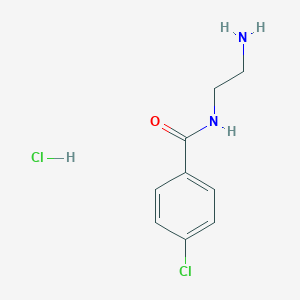
N-Propyl-N-nitrosourea
描述
N-Propyl-N-nitrosourea, also known as N-nitroso-N-propylurea, belongs to the class of organic compounds known as nitrosoureas . Nitrosoureas are compounds containing a nitro group and an urea group . They are often used in chemotherapy and are capable of crossing the blood-brain barrier, making them useful in the treatment of brain tumors .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of N-Propyl-N-nitrosourea have been created . N-Propyl-N-nitrosourea contains a total of 18 atoms, consisting of 9 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
A mixed solution of n-propyl nitrate (NPN) and nitric acid was analyzed using isoperibolic experiments and differential scanning calorimetry . The thermal decomposition in the mixed solution involved two competing reactions: the decomposition of NPN in the nitric acid solution and the decomposition of nitric acid .科学研究应用
DNA Alkylation Studies
N-Propyl-N-nitrosourea (PNU) has been used in studies to understand its interaction with DNA. In one study, PNU was synthesized and incubated with calf thymus DNA at pH 7.0 and 37°C in vitro . The degree of alkylation was found to be proportional to the concentration of PNU added . This application is significant in understanding the mutagenic and carcinogenic effects of alkylating agents .
Mutation Induction
PNU has been used in research to induce specific-locus mutations. In one study, it was found that PNU significantly increases the frequency of specific-locus mutations in mouse stem-cell spermatogonia . This application is important in genetic research and understanding the mechanisms of mutation induction .
Cancer Research
PNU is a nitrosourea compound, which are a class of drugs often used in cancer treatment. They work by interfering with the DNA in cancer cells, preventing them from dividing and growing . PNU’s interaction with DNA, as mentioned above, can be leveraged in cancer research .
Drug Delivery Systems
PNU has been used in the development of drug delivery systems. For example, it has been co-encapsulated in liposomes with other drugs for targeted delivery . This application is particularly useful in the treatment of diseases like glioblastoma multiforme .
Antioxidant Research
PNU, being an antioxidant compound, has been used in research studying its biological applications including antitumor, anti-angiogenic, and anti-inflammatory effects . This application is significant in the development of new therapeutic strategies .
Apoptosis Induction
PNU has been found to induce apoptosis in human leukemia cells and HeLa cells by increasing the reactive oxygen species (ROS) levels or glutathione (GSH) depletion . This application is important in understanding the mechanisms of cell death and developing new treatments for diseases like cancer .
作用机制
Target of Action
N-Propyl-N-nitrosourea, also known as 1-Nitroso-1-propylurea, belongs to the class of organic compounds known as nitrosoureas . Nitrosoureas are a large and extensively studied family of antitumor agents . They exhibit a broader spectrum of activity against experimental tumors than any other class of agents . The primary targets of nitrosoureas are cellular macromolecules .
Mode of Action
Nitrosoureas have two chemical activities: alkylation and carbamoylation . Alkylation of macromolecules by nitrosoureas proceeds either directly via an SN2 reaction or via formation of the chloroethyl carbonium ion . Each of these nitrosoureas decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .
Biochemical Pathways
The interaction of nitrosoureas with cellular macromolecules leads to changes in various biochemical pathwaysNitrosoureas in general have been found to affect cell cycle progression .
Pharmacokinetics
Nitrosoureas as a class are known for their ability to cross the so-called blood-brain barrier at therapeutically effective concentrations . This suggests that nitrosoureas, including N-Propyl-N-nitrosourea, may have good bioavailability in the central nervous system.
Result of Action
The result of the action of nitrosoureas, including N-Propyl-N-nitrosourea, is typically cytotoxicity . This is due to their ability to bind irreversibly to cellular macromolecules , leading to cell death.
Action Environment
The action, efficacy, and stability of N-Propyl-N-nitrosourea can be influenced by various environmental factors. For instance, nitrosoureas are unstable in aqueous media under physiological conditions of temperature and hydrogen ion concentration . The decomposition is catalyzed by the monohydrogen phosphate ion .
安全和危害
N-Propyl-N-nitrosourea is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause cancer and may damage fertility or the unborn child . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
未来方向
N-Propyl-N-nitrosourea exhibits a broader spectrum of activity against experimental tumors than any other class of agents and is one of the few groups of compounds to cross the so-called blood-brain barrier . There continues to be interest in the development of new nitrosourea analogs with greater activity and reduced toxicity .
属性
IUPAC Name |
1-nitroso-1-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGSSUISOYLCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021204 | |
| Record name | N-Propyl-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-nitrosourea | |
CAS RN |
816-57-9 | |
| Record name | N-Nitroso-N-propylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylnitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosopropylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propyl-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL-N-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






